molecular formula C10H10O2S B11663464 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one

Cat. No.: B11663464
M. Wt: 194.25 g/mol
InChI Key: FLXYAARDDKWMSF-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is a heterocyclic compound that features a thiophene ring attached to a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . This reaction typically occurs in a basic medium, such as sodium hydroxide or potassium hydroxide, and can be carried out at room temperature or under reflux conditions to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is unique due to its combination of a thiophene ring and a cyclohexenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2

InChI Key

FLXYAARDDKWMSF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=CS2

Origin of Product

United States

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